1-(sec-Butyl)-1h-1,2,4-triazole-3,5-diamine
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Overview
Description
1-(sec-Butyl)-1h-1,2,4-triazole-3,5-diamine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(sec-Butyl)-1h-1,2,4-triazole-3,5-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of sec-butylamine with hydrazine and formic acid, followed by cyclization to form the triazole ring. The reaction conditions often require moderate temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(sec-Butyl)-1h-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to a variety of substituted triazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a range of substituted triazoles with varying functional groups.
Scientific Research Applications
1-(sec-Butyl)-1h-1,2,4-triazole-3,5-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as an antifungal or antibacterial agent due to the triazole ring’s known bioactivity.
Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-(sec-Butyl)-1h-1,2,4-triazole-3,5-diamine exerts its effects involves interactions with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction often involves the formation of hydrogen bonds or coordination with metal ions, affecting the target’s function and leading to the desired biological or chemical effect.
Comparison with Similar Compounds
1-(sec-Butyl)-1h-1,2,4-triazole: Similar in structure but without the diamine group.
1-(tert-Butyl)-1h-1,2,4-triazole-3,5-diamine: Features a tert-butyl group instead of a sec-butyl group.
1-(sec-Butyl)-1h-1,2,4-triazole-3-thiol: Contains a thiol group instead of a diamine group.
Uniqueness: 1-(sec-Butyl)-1h-1,2,4-triazole-3,5-diamine is unique due to the presence of both the sec-butyl group and the diamine functionality. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming multiple hydrogen bonds, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H13N5 |
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Molecular Weight |
155.20 g/mol |
IUPAC Name |
1-butan-2-yl-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C6H13N5/c1-3-4(2)11-6(8)9-5(7)10-11/h4H,3H2,1-2H3,(H4,7,8,9,10) |
InChI Key |
UMWDFFAPLYJQKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=NC(=N1)N)N |
Origin of Product |
United States |
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